molecular formula C17H13F2N3OS2 B2527883 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 1021098-34-9

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2527883
CAS No.: 1021098-34-9
M. Wt: 377.43
InChI Key: CXAGTBWFDYTIJY-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure integrates a 5-amino-1,3-thiazole core, a privileged scaffold known for its diverse pharmacological properties . The presence of the 2,4-difluorophenylacetamide moiety is particularly noteworthy, as this group is a common feature in established antifungal agents, where it contributes to potency by interacting with fungal cytochrome P450 enzymes . This structural combination suggests potential for researchers investigating new therapeutic agents, particularly in the areas of infectious diseases and oncology. The compound's mechanism of action is anticipated to be multi-factorial. The thiazole ring can serve as a key pharmacophore, potentially enabling interactions with various biological targets . Concurrently, the sulfanyl acetamide bridge offers conformational flexibility, which can be crucial for optimal binding to enzyme active sites. Research into analogous compounds indicates that such molecules may function as prodrugs, requiring enzymatic activation, such as by nitroreductases in the case of nitro-aromatics, to exert their full effect . This compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c18-11-6-7-13(12(19)8-11)21-14(23)9-24-17-22-15(16(20)25-17)10-4-2-1-3-5-10/h1-8H,9,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGTBWFDYTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its structural features, including the thiazole ring and difluorophenyl group, suggest potential interactions with various biological targets involved in cancer progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various pathogens.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related thiazole compounds against multiple cancer cell lines, including breast and colon cancer. The results showed that compounds similar to 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide exhibited significant growth inhibition rates (up to 80%) against these cell lines, indicating strong potential for further development as anticancer agents.

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for some derivatives, suggesting that the compound could be effective in treating bacterial infections.

Comparative Biological Activities

Activity TypeTarget Pathogen/Cancer TypeInhibition Rate (%)Reference
AnticancerBreast Cancer80
AnticancerColon Cancer75
AntimicrobialStaphylococcus aureus0.25 μg/mL (MIC)
AntimicrobialEscherichia coli0.30 μg/mL (MIC)

Mechanism of Action

The mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s difluorophenyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Triazole Derivatives
  • OLC-12 and VUAA-1: These triazole-containing compounds (e.g., 2-[(4-ethyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) act as Orco agonists, targeting insect odorant receptors. The triazole’s additional nitrogen may enhance coordination with metal ions or hydrogen-bonding interactions compared to the thiazole .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Shares the thiazole-acetamide backbone but lacks the sulfanyl linker. Its dichlorophenyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility. Structural studies show that such derivatives form hydrogen-bonded dimers, influencing crystallinity .
Oxadiazole and Pyrimidoindole Derivatives
  • The 3,4-difluorophenyl group mirrors the target compound’s 2,4-difluorophenyl substituent, suggesting shared applications in kinase inhibition .
  • N-(2,4-Difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : The pyrimidoindole core adds fused aromaticity, likely increasing stacking interactions with aromatic residues in enzyme active sites. The shared N-(2,4-difluorophenyl) group highlights the pharmacophoric importance of fluorinated aryl motifs .

Substituent Effects

Fluorinated vs. Chlorinated Aryl Groups
  • 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide : Chlorine’s electronegativity and larger atomic size compared to fluorine may enhance halogen bonding but reduce metabolic stability. The dichlorophenyl group in this compound is associated with antimicrobial activity, whereas the target’s difluorophenyl group is often linked to kinase inhibition .
Amino and Sulfanyl Functional Groups
  • The 5-amino group on the target’s thiazole ring is a key hydrogen bond donor, absent in many analogs. For example, N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide replaces the amino group with an acetyl moiety, reducing polarity and possibly diminishing interactions with polar binding pockets .
  • The sulfanyl linker is conserved across analogs (e.g., bis(azolyl)sulfonamidoacetamides ), suggesting its role in maintaining conformational flexibility and enabling disulfide bond formation in biological environments .

Biological Activity

The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a thiazole ring, an acetamide group, and a difluorophenyl substituent, which may enhance its reactivity and interaction with biological targets.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H12F2N4OS\text{C}_{14}\text{H}_{12}\text{F}_2\text{N}_4\text{OS}

This compound incorporates:

  • Thiazole moiety : Known for various pharmacological activities.
  • Acetamide group : Often associated with enhanced solubility and bioactivity.
  • Difluorophenyl substituent : May influence the compound's electronic properties and interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the amino group and the thiazole ring enhances the compound's ability to interact with bacterial enzymes and disrupt cellular functions. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

Anticancer Properties

The anticancer activity of thiazole derivatives is well-documented. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in cancer progression.
    Studies have reported that related compounds exhibit IC50 values indicating potent cytotoxic effects on various cancer cell lines, including breast and liver cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Electron-donating groups : Such as methyl groups on the phenyl ring can enhance anticancer activity.
  • Substituents on the thiazole ring : Influence both antimicrobial and anticancer properties by modulating electronic characteristics and steric factors .
Compound NameStructure FeaturesBiological Activity
5-amino-1,3-thiazoleContains thiazole and amino groupsAntimicrobial
4-(phenylthio)-1,3-thiazoleThiazole ring with sulfur linkageAnticancer
N-(4-acetylthiazolyl)-acetamideAcetamide linked to thiazoleAntimicrobial and anticancer

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that a series of thiazole derivatives showed promise against drug-resistant bacterial strains. The compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as a new antimicrobial agent .
  • Cytotoxicity Assessment : In vitro studies using MTT assays revealed that this compound significantly reduced cell viability in various cancer cell lines compared to control groups. The most effective derivatives had IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with cellular receptors to alter signaling pathways associated with growth and apoptosis .

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